Tazarotenic acid-d6
CAS No.:
Cat. No.: VC16663326
Molecular Formula: C19H17NO2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NO2S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3 |
| Standard InChI Key | IQIBKLWBVJPOQO-WFGJKAKNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |
| Canonical SMILES | CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Tazarotenic acid-d6 is a deuterated derivative of tazarotenic acid, the active metabolite of the third-generation retinoid tazarotene. Its molecular formula is C21H15D6NO2S, with a molecular weight of 357.50 g/mol . The compound features six deuterium atoms strategically incorporated into the methyl groups of the thiochroman ring system, as indicated by its IUPAC name: Ethyl 6-[(4,4-bis(methyl-d3)thiochroman-6-yl)ethynyl]nicotinate . This structural modification enhances its utility as an internal standard by minimizing isotopic interference in mass spectrometric analyses.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246815-76-8 | |
| Molecular Formula | C21H15D6NO2S | |
| Molecular Weight | 357.50 g/mol | |
| Parent Drug | Tazarotene | |
| Regulatory Compliance | USP/EP standards |
Analytical Applications in LC-MS/MS
Tazarotenic acid-d6 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying tazarotene and its metabolites in biological samples. Key applications include:
Method Development and Validation
-
Protein Precipitation (PPT): Achieves a lower limit of quantification (LLOQ) of 0.25 ng/mL for tazarotenic acid in serum .
-
Liquid-Liquid Extraction (LLE): Enhances sensitivity to 0.025 ng/mL, critical for low-abundance pharmacokinetic studies .
Table 2: LC-MS/MS Parameters for Tazarotenic Acid-d6
Role in Pharmacokinetic Studies
-
Plasma Protein Binding: Tazarotenic acid-d6 exhibits >99% binding to albumin, mirroring the behavior of non-deuterated tazarotenic acid .
-
Metabolic Stability: Deuterium labeling reduces metabolic degradation, enabling accurate half-life estimation (18–19 hours) in human serum .
Pharmacological and Clinical Relevance
Dermatological Research
Tazarotenic acid-d6 facilitates studies on tazarotene’s mechanism of action, particularly its binding to retinoic acid receptors (RARβ and RARγ) . Preclinical models demonstrate its utility in:
-
Psoriasis: Inhibition of epidermal ornithine decarboxylase (ODC), reducing hyperproliferation .
-
Acne Vulgaris: Normalization of keratinocyte differentiation and reduced comedogenesis .
Anti-Aging and Photodamage
Long-term use of tazarotene formulations correlates with increased collagen synthesis and reduced solar elastosis, as validated using deuterated analogs in histological assays .
Comparative Analysis with Non-Deuterated Analogs
Table 3: Tazarotenic Acid vs. Tazarotenic Acid-d6
| Property | Tazarotenic Acid | Tazarotenic Acid-d6 |
|---|---|---|
| Molecular Weight | 351.46 g/mol | 357.50 g/mol |
| Plasma Half-Life | 18 hours | 18 hours |
| Protein Binding | >99% | >99% |
| Primary Use | Therapeutic metabolite | Analytical standard |
Future Directions and Research Gaps
While tazarotenic acid-d6 is well-established in quantitative bioanalysis, emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume